Tubilicid

CAS No.: 77257-39-7

Cat. No.: VC1933721

Molecular Formula: C52H93Cl2FN13NaO16

Molecular Weight: 1269.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77257-39-7 |

|---|---|

| Molecular Formula | C52H93Cl2FN13NaO16 |

| Molecular Weight | 1269.3 g/mol |

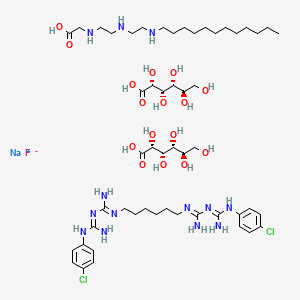

| IUPAC Name | sodium;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;fluoride |

| Standard InChI | InChI=1S/C22H30Cl2N10.C18H39N3O2.2C6H12O7.FH.Na/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);19-21H,2-17H2,1H3,(H,22,23);2*2-5,7-11H,1H2,(H,12,13);1H;/q;;;;;+1/p-1/t;;2*2-,3-,4+,5-;;/m..11../s1 |

| Standard InChI Key | SVFZQPUFITXELU-IWEYRZOISA-M |

| Isomeric SMILES | CCCCCCCCCCCCNCCNCCNCC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.[F-].[Na+] |

| SMILES | CCCCCCCCCCCCNCCNCCNCC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[F-].[Na+] |

| Canonical SMILES | CCCCCCCCCCCCNCCNCCNCC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[F-].[Na+] |

Introduction

Chemical Properties and Composition

Tubilicid's chemical structure and composition contribute significantly to its effectiveness as a dental disinfectant. According to available data, Tubilicid has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 77257-39-7 |

| Molecular Formula | C52H93Cl2FN13NaO16 |

| Molecular Weight | 1269.2664932 |

| Physical State | Liquid |

| Color | Clear |

| Odor | Odorless |

| pH Value | 7.3 |

Tubilicid Plus, one of the common formulations, contains 3% EDTA disodium as an active ingredient . This component plays a crucial role in the compound's ability to remove the smear layer in dental applications. The chemical structure of Tubilicid enables it to interact effectively with dental surfaces while maintaining biocompatibility with surrounding tissues.

Mechanism of Action

The effectiveness of Tubilicid in dental applications can be attributed to its specific mechanism of action. Tubilicid Red functions as an antimicrobial agent that demonstrates a dual capability: it aids in removing the smear layer while simultaneously preserving the smear plugs intact . This selective action is particularly valuable in dental procedures where maintaining certain structural elements while eliminating others is essential for successful outcomes.

In comparative studies, Tubilicid Plus has demonstrated considerable efficacy in removing smear layers regardless of the instrumentation method employed . This suggests that its mechanism transcends the limitations of mechanical preparation techniques, providing consistent results across various clinical scenarios. The compound's ability to clean dental surfaces while exerting antimicrobial effects makes it a versatile option for multiple dental applications.

Applications in Dentistry

Cavity Disinfection

Tubilicid Red (TR) has been extensively studied for its application as a cavity disinfectant, particularly in primary teeth. Research has demonstrated that TR can be effectively used as an alternative to chlorhexidine-based products (such as Chlor X gel) for cavity disinfection before restoration . This application is particularly significant in pediatric dentistry, where managing bacterial contamination in primary teeth presents unique challenges.

A randomized double-blind clinical trial conducted at the Department of Paediatric and Preventive Dentistry, GSL Dental College and Hospital, assessed the antimicrobial efficacy of TR against Streptococcus mutans in primary carious teeth. The study involved 60 primary carious teeth with lesions extending to one-third of the dentin . The results indicated that TR effectively reduced S. mutans counts, comparable to 2% chlorhexidine gel, suggesting its potential as an alternative disinfectant in pediatric dental procedures.

Root Canal Cleaning

Tubilicid Plus has demonstrated effectiveness as an irrigating solution in root canal cleaning procedures. An in vitro study evaluating three different irrigating solutions after hand and mechanical instrumentation found that Tubilicid Plus removed considerable amounts of the smear layer regardless of the instrumentation method used . This property makes it particularly valuable in endodontic procedures where thorough cleaning of the root canal system is essential for successful treatment.

The study utilized sixty intact, single, straight-rooted human teeth and compared Tubilicid Plus with Largal Ultra and 50% citric acid. The findings revealed that both Tubilicid Plus and Largal Ultra demonstrated superior performance in smear layer removal compared to citric acid . This evidence supports the use of Tubilicid Plus in endodontic practices seeking effective smear layer management.

Comparative Studies and Research Findings

Antimicrobial Efficacy

The antimicrobial properties of Tubilicid Red have been scientifically validated through comparative studies. In a randomized clinical trial involving 60 primary carious teeth, TR demonstrated significant reduction in Streptococcus mutans counts after application . The study methodology involved collecting dentinal samples before and after disinfection, followed by microbiological analysis to calculate Colony-forming Units (CFU) of S. mutans on Mutans Sanguis agar medium.

Statistical analysis using Wilcoxon's signed-rank test revealed significant reductions in S. mutans count (p<0.001) after TR application. When compared to Chlor X gel (2% chlorhexidine), no statistically significant difference was observed between the two disinfectants (p>0.05), indicating that TR's antimicrobial effectiveness is comparable to the widely-used chlorhexidine-based products . This finding supports TR's potential as an alternative cavity disinfectant in primary teeth before restoration.

Effect on Bonding Strength

The influence of disinfection procedures on dentin bond strength represents a critical consideration in restorative dentistry. Research has investigated how Tubilicid, as part of a disinfection protocol, affects bonding outcomes. One study examined a 3-step disinfection procedure that included chlorhexidine, Tubilicid Red, and sodium hypochlorite application .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume